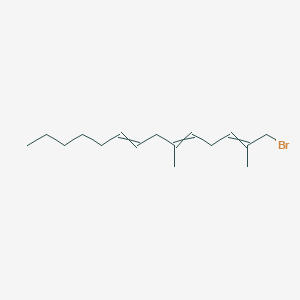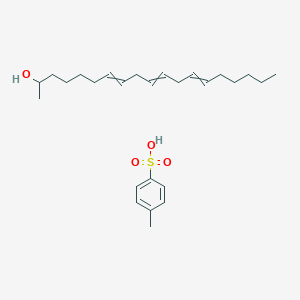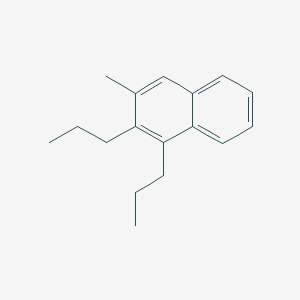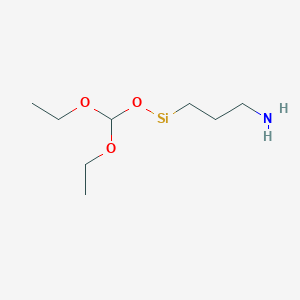
N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine is an organotin compound characterized by the presence of a tin atom bonded to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine typically involves the reaction of N,N-dimethyl-3-bromopropan-1-amine with trimethyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction conditions generally include:
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
- Purification: Column chromatography or recrystallization
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different organotin oxides.
Reduction Reactions: Reduction can lead to the formation of simpler amines or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like halides or other nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Substitution: Formation of new organotin compounds with different functional groups.
Oxidation: Organotin oxides or hydroxides.
Reduction: Simpler amines or hydrocarbons, depending on the extent of reduction.
Scientific Research Applications
N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine has several applications in scientific research:
Biology: Potential use in the study of organotin compounds’ biological effects.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination with metal centers, influencing catalytic processes. Additionally, the amine group can engage in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine: Similar structure but with a silicon atom instead of tin.
N,N-Dimethyl-3-(trimethylsilyl)propan-1-amine: Contains a silicon atom in place of the tin atom.
3-(Dimethylamino)-1-propylamine: Lacks the trimethylstannyl group, making it less reactive in certain contexts.
Uniqueness
N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties
Properties
CAS No. |
61222-15-9 |
|---|---|
Molecular Formula |
C8H21NSn |
Molecular Weight |
249.97 g/mol |
IUPAC Name |
N,N-dimethyl-3-trimethylstannylpropan-1-amine |
InChI |
InChI=1S/C5H12N.3CH3.Sn/c1-4-5-6(2)3;;;;/h1,4-5H2,2-3H3;3*1H3; |
InChI Key |
OFQBVHQLEFPABT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)


![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)



